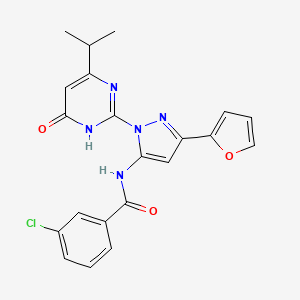
N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide and related compounds involves several steps, including acetylation, esterification, and ester interchange steps. Vavasori, Capponi, and Ronchin (2023) proposed a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, achieving a selectivity of 85 mol % towards N-(4-hydroxyphenyl)acetamide in dilute acetic acid as a solvent (Vavasori, Capponi, & Ronchin, 2023). Zhong-cheng and Wan-yin (2002) detailed a synthesis process involving N-methylaniline and chloracetyl chloride, leading to 2-hydroxy-N-methyl-N-phenyl-acetamide with a total yield of 88.0% (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been analyzed through various spectroscopic methods, including IR, MS, and NMR. Nikonov et al. (2016) synthesized silylated derivatives of N-(2-hydroxyphenyl)acetamide and investigated their structures using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods, providing insights into the structural aspects of these compounds (Nikonov et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its ability to undergo various chemical reactions, forming new compounds with potential biological activities. Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, showing broad-spectrum antimicrobial activity (Ertan et al., 2007).
科学的研究の応用
1. Environmental Impact and Water Treatment
In a study on the degradation of paracetamol (N-(4-hydroxyphenyl)acetamide) in aqueous solutions, it was found that complete mineralization is achieved through anodic oxidation, releasing NH4+ and NO3- ions. This indicates potential applications in water treatment and environmental remediation (Brillas et al., 2005).
2. Pharmacological Metabolism and Drug Interaction
A study on Flutamide metabolism, a nonsteroidal antiandrogen drug, revealed the formation of a new N-oxidized metabolite in human liver microsomes and urine. This research provides insights into the pharmacological metabolism and potential drug interactions involving N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide derivatives (Goda et al., 2006).
3. Drug-Assisted Psychotherapy
Research on psilocybin and MDMA as therapeutic agents in drug-assisted psychotherapy highlights the potential of substances structurally related to this compound in treating psychiatric disorders (Mithoefer et al., 2016).
4. Drug Mechanism of Action
A study exploring the mechanism of action of paracetamol (acetaminophen), structurally similar to this compound, indicates its analgesic effects and the need for more research in this area. This is relevant for understanding the action of related compounds (Toussaint et al., 2010).
5. Pharmaceutical Analysis and Quality Control
The development of a rapid chemometric HPLC method for estimating paracetamol and ibuprofen in bulk and tablet formulations shows the importance of analytical techniques in pharmaceutical quality control for related compounds (Kanthale et al., 2020).
6. DNA and Protein Binding Studies
Research on paracetamol derivatives' interaction with DNA and proteins, such as BSA, through binding studies provides a basis for understanding the biological interactions of this compound derivatives (Raj, 2020).
7. Drug Development and Synthesis
Studies on the synthesis and structure-activity relationships of various medicinal compounds demonstrate the significance of this compound derivatives in drug development (Werbel et al., 1986).
作用機序
Target of Action
A structurally similar compound, 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5h)-one, has been reported to target theSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation.
Mode of Action
Based on the target of the structurally similar compound, it can be hypothesized that it may interact with its target protein, potentially inhibiting its activity and leading to changes in cell survival and proliferation .
Result of Action
If it acts similarly to the structurally related compound, it may lead to changes in cell survival and proliferation .
特性
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-9-13(7-8-14(11)17)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHXFOKRSKSXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

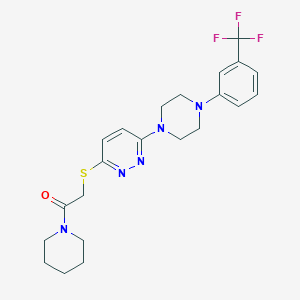


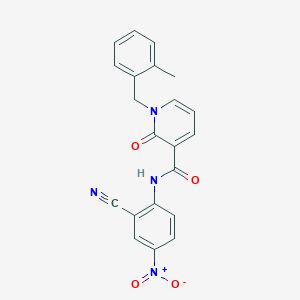

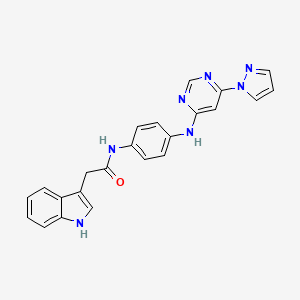
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2492222.png)
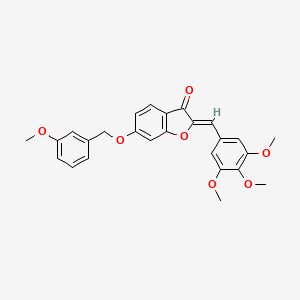

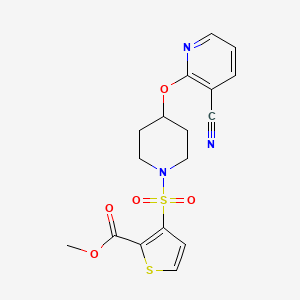
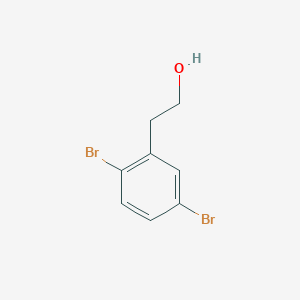
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)
![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)
